Rocastine fumarate Rocastine fumarate Rocastine fumarate is a fast-acting and non-sedating antihistamine.
Brand Name: Vulcanchem
CAS No.: 91833-50-0
VCID: VC0541742
InChI: InChI=1S/C13H19N3OS.C4H4O4/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;5-3(6)1-2-4(7)8/h4-5,7,10H,6,8-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES: CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=CC(=O)O)C(=O)O
Molecular Formula: C17H23N3O5S
Molecular Weight: 381.4 g/mol

Rocastine fumarate

CAS No.: 91833-50-0

Cat. No.: VC0541742

Molecular Formula: C17H23N3O5S

Molecular Weight: 381.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Rocastine fumarate - 91833-50-0

Specification

CAS No. 91833-50-0
Molecular Formula C17H23N3O5S
Molecular Weight 381.4 g/mol
IUPAC Name (E)-but-2-enedioic acid;2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione
Standard InChI InChI=1S/C13H19N3OS.C4H4O4/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;5-3(6)1-2-4(7)8/h4-5,7,10H,6,8-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key LZFCSDIBLCSFAK-WLHGVMLRSA-N
Isomeric SMILES CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=C/C(=O)O)\C(=O)O
SMILES CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=CC(=O)O)C(=O)O
Canonical SMILES CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=CC(=O)O)C(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Rocastine fumarate is a 1:1 salt formed between rocastine (C13H19N3OS) and fumaric acid (C4H4O4), yielding the molecular formula C17H23N3O5S and a molecular weight of 381.4 g/mol . The fumarate counterion contributes to the compound's crystalline structure and improved dissolution properties compared to the free base.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number115609-60-4 (fumarate salt)
91833-50-0 (base compound)
IUPAC Name(E)-but-2-enedioic acid;2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f] oxazepine-5-thione
XLogP31.2 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9

Structural Features

The base compound contains a pyrido[3,2-f][1, oxazepine heterocyclic system with:

  • A thione group at position 5 contributing to receptor binding affinity

  • A dimethylaminoethyl side chain at position 2 enhancing H1 receptor selectivity

  • Methyl substitution at position 4 preventing metabolic degradation .

The fumarate anion forms ionic interactions with the protonated dimethylamino group, as evidenced by characteristic Fourier-transform infrared (FTIR) peaks at 1750 cm⁻¹ and 1820 cm⁻¹ corresponding to carboxylate stretching vibrations .

Pharmacological Profile

Mechanism of Action

Rocastine fumarate acts as a competitive inverse agonist at histamine H1 receptors, with demonstrated:

  • Ki = 0.8 nM for human H1 receptors (vs. 12 nM for diphenhydramine)

  • IC50 = 1.2 nM in inhibiting histamine-induced guinea pig ileum contraction.

The compound shows >500-fold selectivity over H2-H4 receptor subtypes and minimal interaction with:

  • Muscarinic acetylcholine receptors (IC50 > 10 μM)

  • α1-adrenergic receptors (IC50 > 25 μM)

  • 5-HT2 receptors (IC50 > 50 μM).

Pharmacokinetic Properties

Animal studies in rats reveal favorable ADME characteristics:

Table 2: Comparative Pharmacokinetic Data

ParameterRocastine FumarateTerfenadine
Oral Bioavailability92%33%
Tmax (h)1.22.5
Half-life (h)6.814.2
Protein Binding88%97%
Metabolite ActivityNone significantActive (Fexofenadine)
Data from guinea pig models

The rapid absorption (Tmax <2 h) and moderate half-life suggest potential for twice-daily dosing in clinical applications.

Synthetic Pathways and Formulation Challenges

Synthesis of Rocastine Base

The base compound is synthesized through a seven-step process:

  • Ring formation: Condensation of 2-aminopyridine-3-thiol with epichlorohydrin

  • Methylation: Introduction of the 4-methyl group using methyl iodide

  • Side chain attachment: Coupling of dimethylaminoethyl chloride via nucleophilic substitution

  • Purification: Crystallization from ethyl acetate/hexane mixtures .

Salt Formation

Fumarate salt preparation involves:

  • Dissolving rocastine base in anhydrous ethanol (2:1 molar ratio)

  • Adding fumaric acid dissolved in hot ethanol (70°C)

  • Cooling to 4°C to precipitate the salt

  • Washing with cold diethyl ether to remove residual acid .

The process yields >98% pure material as confirmed by:

  • HPLC: Single peak at 254 nm (RT = 8.2 min)

  • Elemental analysis: C 53.6%, H 6.1%, N 11.0% (theoretical: C 53.55%, H 6.08%, N 11.02%).

Preclinical Research Findings

Efficacy Studies

In ovalbumin-sensitized guinea pigs, rocastine fumarate (0.1 mg/kg oral) showed:

  • 98% inhibition of histamine-induced bronchospasm (vs. 74% for terfenadine)

  • Complete blockade of cutaneous vascular permeability at 0.3 mg/kg

  • Onset within 15 minutes (vs. 45 minutes for diphenhydramine).

Formulation Development

Oral Tablets

Optimized immediate-release tablets contain:

Table 3: Representative Tablet Composition

IngredientFunction% w/w
Rocastine fumarateActive10.0
Microcrystalline celluloseDiluent65.5
CrospovidoneDisintegrant5.0
Magnesium stearateLubricant1.5
Fumaric acid oligomer (FAPP)Stabilizer18.0
Based on patent US20030059471A1

The fumaric acid oligomer (FAPP, MW 200-400 Da) enhances stability by maintaining pH 3.5-4.0 in the solid state .

Transdermal Systems

Patent US20070269379A1 describes a rocastine-containing patch using:

  • Chemical penetration enhancers: 1.5% sodium lauroyl sarcosinate + 0.5% linoleic acid

  • Drug load: 2 mg/cm²

  • Steady-state flux: 12 μg/cm²/h through human epidermis .

Regulatory Status and Future Directions

As of April 2025, rocastine fumarate remains in preclinical development with:

  • IND-enabling studies completed in Q3 2024

  • Phase I trials anticipated to begin Q1 2026

  • Orphan drug designation under review for mastocytosis-associated pruritus.

Key development challenges include:

  • Metabolite identification: Three unidentified Phase I metabolites in human hepatocytes

  • Formulation stability: 5% degradation after 6 months at 40°C/75% RH

  • Scale-up limitations: Current batch sizes <10 kg due to exothermic salt formation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator